REACTION_CXSMILES
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Cl[CH2:2][CH:3]=[CH:4][C:5]1[S:6][CH:7]=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[N:9]=1.[NH:17]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]1=[O:23]>>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]2[N:9]=[C:5]([CH:4]=[CH:3][CH2:2][N:17]3[C:21](=[O:22])[CH2:20][CH2:19][C:18]3=[O:23])[S:6][CH:7]=2)=[CH:11][CH:12]=1
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Name
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|
Quantity
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100 mg
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Type
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reactant
|
Smiles
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ClCC=CC=1SC=C(N1)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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46.8 mg
|
Type
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reactant
|
Smiles
|
N1C(CCC1=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C(SC1)C=CCN1C(CCC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |